Silicon Surface Sonogashira Coupling: 1-Chloro-4-ethynylbenzene vs. 1-Ethynyl-4-fluorobenzene
In Pd-catalyzed Sonogashira coupling on iodophenyl-terminated Si(111) monolayers, both 1-chloro-4-ethynylbenzene and 1-ethynyl-4-fluorobenzene (pFAB) successfully attached conjugated molecules via C–C bond formation under identical standard conditions. The study established surface modification with both halogenated terminal aryl acetylenes, providing two distinct terminal halogen handles (Cl vs. F) for subsequent orthogonal functionalization strategies [1]. Surface characterization by ellipsometry, contact-angle goniometry, and X-ray photoelectron spectroscopy (XPS) confirmed successful coupling for both compounds, demonstrating that 1-chloro-4-ethynylbenzene performs equivalently to the fluorinated analog as a surface modifier while offering the chloro substituent as an alternative synthetic handle.
| Evidence Dimension | Surface coupling efficiency (qualitative, XPS-verified) |
|---|---|
| Target Compound Data | Successful covalent attachment verified by XPS |
| Comparator Or Baseline | 1-Ethynyl-4-fluorobenzene (pFAB): Successful covalent attachment verified by XPS |
| Quantified Difference | No yield data reported; both compounds successfully coupled under identical conditions |
| Conditions | Si(111) hydrogen-terminated surface; thermally induced hydrosilylation to form iodophenyl-terminated monolayers; standard Sonogashira conditions with Pd catalyst |
Why This Matters
Users requiring surface functionalization can select 1-chloro-4-ethynylbenzene over 1-ethynyl-4-fluorobenzene when a terminal chloro group is preferred for subsequent orthogonal coupling (e.g., Suzuki, Buchwald-Hartwig) that is incompatible with or less efficient with fluoro substituents.
- [1] Qu M, et al. Pd-catalyzed coupling reaction on the organic monolayer: Sonogashira reaction on the silicon (111) surfaces. Applied Surface Science. 2008;255(5):2608-2612. View Source
